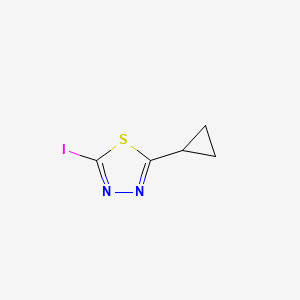
2-Cyclopropyl-5-iodo-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-iodo-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a cyclopropyl group at the 2-position and an iodine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-iodo-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the intermediate 2-cyclopropyl-1,3,4-thiadiazole-5-thiol. This intermediate is then iodinated using iodine or an iodine-containing reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-5-iodo-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Iodination: Iodine or iodine monochloride in the presence of a base.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-cyclopropyl-5-amino-1,3,4-thiadiazole, while coupling with an aryl halide can produce an aryl-substituted thiadiazole .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5-iodo-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials for electronic and optoelectronic applications.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-5-iodo-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved are often studied using techniques such as molecular docking and biochemical assays .
Comparación Con Compuestos Similares
2-Cyclopropyl-5-iodo-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-Cyclopropyl-5-amino-1,3,4-thiadiazole: Similar structure but with an amino group instead of iodine, leading to different reactivity and applications.
2-Cyclopropyl-5-methyl-1,3,4-thiadiazole:
The uniqueness of this compound lies in its iodine substitution, which provides distinct reactivity and the ability to participate in specific chemical reactions that other derivatives may not undergo .
Propiedades
Fórmula molecular |
C5H5IN2S |
|---|---|
Peso molecular |
252.08 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-iodo-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H5IN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 |
Clave InChI |
FNYOMEZDSUIBET-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13308519.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13308520.png)
amine](/img/structure/B13308527.png)

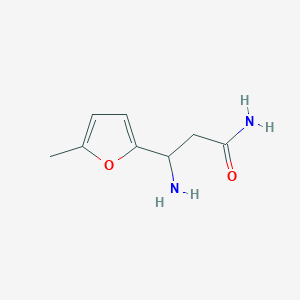
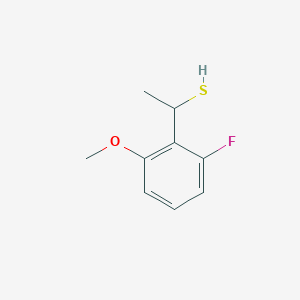
![1-[2-(1H-1,2,4-Triazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13308542.png)
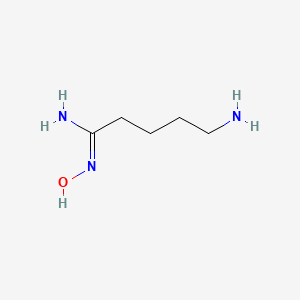
![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)

![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
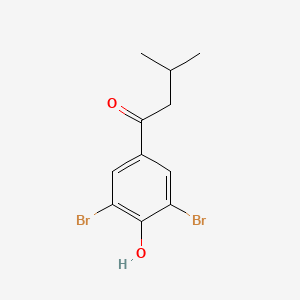
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13308583.png)
